1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-2-17-5-7-18(8-6-17)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKJIRRBSPCVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977940 | |
| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308294-34-0, 6238-42-2 | |
| Record name | 1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308294-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through various methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate, which is then further reacted to construct the piperazine ring . Another method involves the Suzuki coupling reaction between pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate and 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, followed by subsequent reactions to introduce the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The
Biological Activity
1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (TFMPP) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological and therapeutic contexts. Understanding its biological activity is crucial for exploring its applications in medicine and other fields.
- IUPAC Name: this compound
- CAS Number: 308294-34-0
- Molecular Formula: C12H16F3N3
- Molecular Weight: 273.27 g/mol
The precise biological targets and mechanisms of action for TFMPP are not fully elucidated. However, compounds in the piperazine class are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which may contribute to their pharmacological effects.
Potential Mechanisms:
- Serotonergic Activity: TFMPP may exhibit activity at serotonin receptors, which is common among piperazine derivatives.
- Anthelmintic Action: Similar to other piperazine compounds, it may have anthelmintic properties, potentially paralyzing parasites.
Antimicrobial Activity
Research indicates that piperazine derivatives, including TFMPP, possess antimicrobial properties. A study focusing on N-arylpiperazines showed promising results against various strains of Mycobacterium, suggesting that similar compounds may exhibit significant antibacterial activity .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| TFMPP | TBD | TBD |
| Isoniazid | 29.17 | M. kansasii |
| Other N-Arylpiperazines | Varies | M. marinum |
Cytotoxicity Studies
In vitro studies have demonstrated that some piperazine derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy. For instance, derivatives tested against human monocytic leukemia THP-1 cells showed minimal cytotoxic effects while retaining significant antimicrobial activity .
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Structure–Activity Relationship:
- Toxicity Assessments:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
1-Arylmethyl-4-[5-(Trifluoromethyl)pyridin-2-yl]piperazines
- Structure : Replaces the ethyl group with an arylmethyl substituent (e.g., benzyl or substituted benzyl).
- Synthesis : Derived via nucleophilic substitution or Suzuki coupling reactions .
- Bioactivity: Exhibits insecticidal activity against Pseudaletia separata (armyworm), with EC₅₀ values in the micromolar range. For example, 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) acts as a serotonin receptor agonist, influencing insect growth inhibition .
- Key Difference : The arylmethyl group enhances target affinity but may reduce metabolic stability compared to the ethyl group.
1-(2-Hydroxyethyl)-4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
- Structure : Features a hydroxylated ethyl side chain (CAS: 215434-37-0).
- Properties : Melting point 71–73°C; molecular weight 275.27 g/mol. Classified as an irritant (Xi hazard symbol) .
- Application : Primarily used as a synthetic intermediate for further functionalization.
Sulfonyl-Substituted Derivatives
- Examples :
- Bioactivity : Sulfonyl groups improve solubility and enable covalent binding to biological targets, such as enzymes or receptors.
Pyridine Ring Modifications
Pyridin-2-yl vs. Pyridin-3-yl Substituents
- Example : 1-Ethyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine vs. 1-Ethyl-4-[5-(trifluoromethyl)pyridin-3-yl]piperazine.
- Impact : Positional isomerism significantly affects receptor binding. The 2-pyridinyl group in the target compound enhances steric complementarity with serotonin receptors compared to 3-pyridinyl analogs .
Trifluoromethyl vs. Halogenated Pyridines
Piperazine Core Modifications
Piperazine vs. Piperidine
Insecticidal Activity
Cytochrome P450 Inhibition
Neuroprotective Effects
- Piperazine-Amide Derivatives: Compounds like 5-(3,4-methylenedioxyphenyl)-pentadienoic acid N-methyl piperazine amide protect SH-SY5Y cells from corticosterone-induced damage .
Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Critical for insecticidal and receptor-binding activities due to its electron-withdrawing and hydrophobic properties.
- Ethyl vs. Arylmethyl Substituents : Ethyl improves metabolic stability, while arylmethyl enhances target affinity.
- Sulfonyl Groups : Enable covalent modulation of enzymes but may increase toxicity.
Q & A
Basic: What are the standard synthetic routes for preparing 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a substituted pyridine derivative and a piperazine precursor. A common method includes:
- Step 1: Reacting 2-chloro-5-(trifluoromethyl)pyridine with ethylpiperazine under basic conditions (e.g., K₂CO₃ or NEt₃) in a polar aprotic solvent (DMF, DMSO) at 60–100°C for 6–24 hours .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Key Considerations: Reaction efficiency depends on the electron-withdrawing effect of the trifluoromethyl group, which activates the pyridine ring for substitution .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and piperazine protons (δ ~3.0–3.5 ppm) .
- ¹³C NMR: Peaks for the trifluoromethyl group (δ ~120–125 ppm, q, J = 270–280 Hz) and pyridine carbons .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₂H₁₅F₃N₄) with <5 ppm error .
- Infrared Spectroscopy (IR): Stretching vibrations for C-F (1100–1200 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
-
Catalyst Screening: Use coupling agents like TBTU or HOBt in amidation reactions to reduce side products (e.g., racemization) .
-
Solvent Optimization: Replace DMF with acetonitrile or THF to improve solubility of intermediates .
-
Temperature Control: Lower reaction temperatures (40–60°C) minimize decomposition of heat-sensitive intermediates .
-
Data Table:
Condition Yield (%) Purity (%) DMF, 80°C 65 90 Acetonitrile, 60°C 78 95 THF, 50°C 72 92
Advanced: How can computational methods predict biological activity?
Answer:
- Molecular Docking: Simulate interactions with targets like serotonin receptors (5-HT) or kinases using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding .
- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
- Case Study: Analogous piperazine derivatives show IC₅₀ values <1 µM against cancer cell lines when optimized for lipophilicity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels vs. apoptosis markers) .
- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation that may skew in vitro results .
- Dose-Response Curves: Perform 8-point dilution series to confirm potency thresholds .
Basic: What are common impurities during synthesis, and how are they removed?
Answer:
- Byproducts: Unreacted 2-chloro-5-(trifluoromethyl)pyridine or ethylpiperazine dimerization products.
- Purification:
- Liquid-Liquid Extraction: Remove polar impurities with brine washes .
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .
Advanced: What strategies enhance solubility for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
- Co-Solvents: Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% v/v) .
- Prodrug Design: Introduce ester or phosphate groups at the piperazine nitrogen .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential respiratory irritation .
- Storage: Keep in amber vials at –20°C under argon to prevent hydrolysis .
Advanced: How to evaluate metabolic pathways in preclinical studies?
Answer:
- Cytochrome P450 Inhibition: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite Identification: Use LC-MS/MS to detect hydroxylated or N-dealkylated products .
- Species Comparison: Compare rat vs. human liver microsomes to predict interspecies variability .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Answer:
- Polymorphism: Slow evaporation from ethanol/water mixtures (7:3) yields monoclinic crystals .
- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) to resolve light atoms (F, N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
